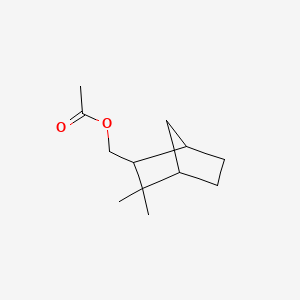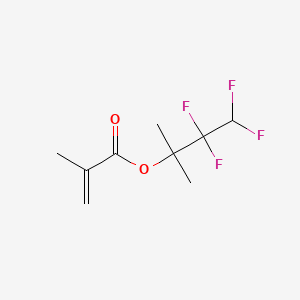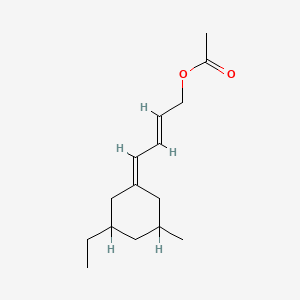
4-(3-Ethyl-5-methylcyclohexylidene)-2-buten-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Ethyl-5-methylcyclohexylidene)-2-buten-1-yl acetate is an organic compound that belongs to the class of cycloalkenes. This compound is characterized by a cyclohexylidene ring substituted with ethyl and methyl groups, and an acetate group attached to a butenyl chain. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethyl-5-methylcyclohexylidene)-2-buten-1-yl acetate typically involves the following steps:
Formation of the Cyclohexylidene Ring: The cyclohexylidene ring is formed through a cyclization reaction involving appropriate precursors such as ethyl and methyl-substituted cyclohexanones.
Attachment of the Butenyl Chain: The butenyl chain is introduced via a Wittig reaction, where a phosphonium ylide reacts with the cyclohexylidene ring to form the desired butenyl-substituted product.
Acetylation: The final step involves the acetylation of the butenyl chain using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-Ethyl-5-methylcyclohexylidene)-2-buten-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds to single bonds, yielding saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, where nucleophiles such as hydroxide ions replace the acetate group with a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products
Oxidation: Ketones and carboxylic acids.
Reduction: Saturated cyclohexylidene derivatives.
Substitution: Hydroxyl-substituted butenyl derivatives.
Scientific Research Applications
4-(3-Ethyl-5-methylcyclohexylidene)-2-buten-1-yl acetate is utilized in various scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3-Ethyl-5-methylcyclohexylidene)-2-buten-1-yl acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways, leading to modulation of their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, oxidative stress, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
4-(3-Ethyl-5-methylcyclohexylidene)-2-buten-1-ol: Similar structure but with a hydroxyl group instead of an acetate group.
4-(3-Ethyl-5-methylcyclohexylidene)-2-buten-1-yl propionate: Similar structure but with a propionate group instead of an acetate group.
Uniqueness
4-(3-Ethyl-5-methylcyclohexylidene)-2-buten-1-yl acetate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its acetate group makes it more reactive in certain chemical reactions compared to its hydroxyl or propionate analogs.
Properties
CAS No. |
94200-96-1 |
|---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
[(E,4E)-4-(3-ethyl-5-methylcyclohexylidene)but-2-enyl] acetate |
InChI |
InChI=1S/C15H24O2/c1-4-14-9-12(2)10-15(11-14)7-5-6-8-17-13(3)16/h5-7,12,14H,4,8-11H2,1-3H3/b6-5+,15-7+ |
InChI Key |
ULDRZFWQYAWGLO-CSNJMMPQSA-N |
Isomeric SMILES |
CCC1CC(C/C(=C\C=C\COC(=O)C)/C1)C |
Canonical SMILES |
CCC1CC(CC(=CC=CCOC(=O)C)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


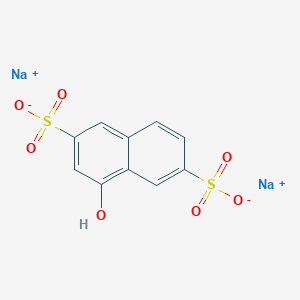

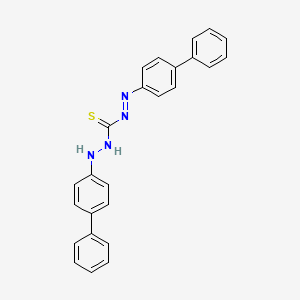
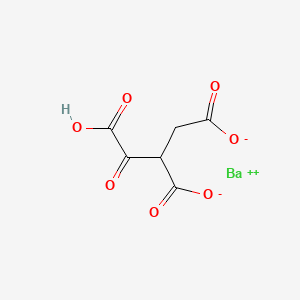
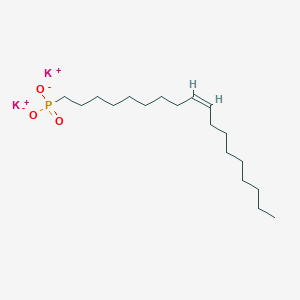
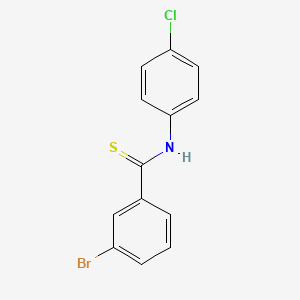
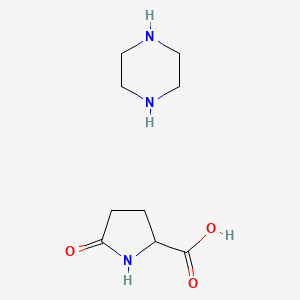
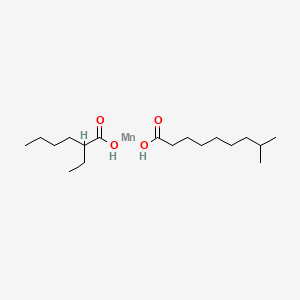
![[2,3-Dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid](/img/structure/B12669955.png)


